Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-

Physicochemical profiling Formamidine urea Lipophilicity comparison

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- (CAS 652154-49-9; IUPAC: 1-(tert-butyliminomethyl)-3-hexyl-1-methylurea) is a synthetic formamidine urea derivative with molecular formula C13H27N3O and molecular weight 241.37 g/mol. This compound belongs to the formamidine urea class, characterized by an iminomethyl-substituted urea core that confers tunable electrophilicity at the formamidine carbon center, enabling fragment exchange reactions with primary amine nucleophiles and thiols.

Molecular Formula C13H27N3O
Molecular Weight 241.37 g/mol
CAS No. 652154-49-9
Cat. No. B12541676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-
CAS652154-49-9
Molecular FormulaC13H27N3O
Molecular Weight241.37 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)N(C)C=NC(C)(C)C
InChIInChI=1S/C13H27N3O/c1-6-7-8-9-10-14-12(17)16(5)11-15-13(2,3)4/h11H,6-10H2,1-5H3,(H,14,17)
InChIKeyLLZNBVDDIQWMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 652154-49-9 – Formamidine Urea Derivative for Specialty Chemical Procurement


Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- (CAS 652154-49-9; IUPAC: 1-(tert-butyliminomethyl)-3-hexyl-1-methylurea) is a synthetic formamidine urea derivative with molecular formula C13H27N3O and molecular weight 241.37 g/mol . This compound belongs to the formamidine urea class, characterized by an iminomethyl-substituted urea core that confers tunable electrophilicity at the formamidine carbon center, enabling fragment exchange reactions with primary amine nucleophiles and thiols [1]. The substitution pattern—a tert-butyliminomethyl group on N1, a hexyl chain on N', and a methyl group on N1—defines its steric and electronic profile, distinguishing it from other members of the formamidine urea family. However, publicly available quantitative biological activity data, selectivity profiles, or head-to-head performance comparisons against structural analogs remain absent from the peer-reviewed literature and authoritative databases as of the search date.

Why Generic Substitution of Formamidine Urea CAS 652154-49-9 Is Not Scientifically Justified


Formamidine ureas are not functionally interchangeable. The reactivity of the formamidine carbon center in this compound class is governed primarily by the electron-donating power and steric bulk of the substituents, with hydrolysis rates varying over three orders of magnitude depending on the R1 substituent identity [1]. Within the broader urea transporter inhibitor field, structurally analogous compounds demonstrate widely divergent potency profiles—for instance, UT-A1 inhibitors in this chemical space show IC50 values spanning from ~200 nM to >10,000 nM depending on subtle substitution variations [2]. The specific substitution pattern of CAS 652154-49-9 (tert-butyliminomethyl at N1, hexyl at N', methyl at N1) produces a unique combination of steric hindrance from the tert-butyl group, hydrophobic character from the hexyl chain (LogP ~3.24), and hydrogen-bonding capability (PSA 48.19 Ų) that cannot be replicated by analogs with different alkyl chain lengths or N-substitution patterns. Procurement of a close analog without verifying equivalent reactivity, solubility, and target engagement in the intended assay system risks experimental irreproducibility.

Quantitative Differentiation Evidence for CAS 652154-49-9 Against Structural Analogs


Physicochemical Differentiation of CAS 652154-49-9 Versus Closest Formamidine Urea Analogs by LogP and Polar Surface Area

CAS 652154-49-9 displays a computed LogP of 3.24 and polar surface area (PSA) of 48.19 Ų . The closest commercially cataloged structural analog, 1-(tert-butyliminomethyl)-1,3,3-trimethylurea (CAS 652154-40-0; C9H19N3O, MW 185.27), has a lower molecular weight and lacks the N'-hexyl chain entirely, which is predicted to result in substantially lower lipophilicity and reduced membrane permeability compared to the target compound . Another cataloged analog, N-[(E)-[(1,1-dimethylethyl)imino]methyl]-N,N′-dimethylurea (CAS 897661-80-2), contains only methyl substituents and has molecular weight reported as 0 (incomplete database entry), indicating it is a significantly smaller, more polar molecule . The hexyl chain in CAS 652154-49-9 confers enhanced hydrophobic character not present in these dimethyl or trimethyl analogs, which directly impacts solubility, partitioning, and potential membrane interactions in biological assay systems.

Physicochemical profiling Formamidine urea Lipophilicity comparison Procurement specification

Formamidine Carbon Reactivity Differentiation: Hydrolysis Rate Tunability Across Substituent Types

The formamidine urea compound class exhibits hydrolysis rates spanning three orders of magnitude depending on the electronic nature of the R1 substituent on the imine nitrogen [1]. Electron-withdrawing substituents accelerate hydrolysis, while electron-donating groups (such as oxime ethers) render the formamidine carbon inert to nucleophilic attack. The tert-butyl group in CAS 652154-49-9 is a moderate electron-donating alkyl substituent, placing the compound in an intermediate reactivity zone within the formamidine urea reactivity spectrum. By contrast, the dimethyl analog (CAS 529487-50-1, as the hydrochloride salt) has been explicitly characterized as a stable, isolable salt form suitable for further derivatization [2]. The N'-hexyl substituent in the target compound introduces additional steric encumbrance at the urea carbonyl, which may further modulate reactivity toward thiol nucleophiles—a reaction pathway documented to proceed via N-acyl bond cleavage exclusively in formamidine ureas, not in simple 1,3-disubstituted ureas [1].

Formamidine urea reactivity Hydrolysis kinetics Electrophilicity tuning Synthetic utility

Molecular Weight and Heavy Atom Count as Determinants of Compound Handling and Shipping Classification

CAS 652154-49-9 has a molecular weight of 241.37 g/mol and contains 17 heavy atoms (C13H27N3O) . The nearest cataloged structural analog, 1-(tert-butyliminomethyl)-1,3,3-trimethylurea (CAS 652154-40-0), has MW 185.27 g/mol with only 13 heavy atoms (C9H19N3O)—a 23% lower molecular weight . The monohydrochloride salt analog (CAS 529487-50-1; C10H22ClN3O) has a different salt form and counterion, which impacts solubility, hygroscopicity, and shipping classification . The 56-Dalton mass difference between the target compound and its trimethyl analog is attributable to the four additional methylene units in the hexyl chain, which also increases the compound's classification as a higher-boiling, less volatile substance (predicted boiling point ~779.4 °C at 760 Torr for the target compound) [1].

Procurement logistics Molecular weight comparison Compound handling Shipping classification

Evidence-Backed Application Scenarios for Procurement of CAS 652154-49-9


Synthetic Intermediate for Formamidine Urea Derivatization via Amine Fragment Exchange

CAS 652154-49-9, as a formamidine urea bearing a tert-butyliminomethyl leaving group, is structurally suited for use as a synthetic intermediate in amine fragment exchange reactions. The formamidine urea class has been demonstrated to exchange the tert-butylimino fragment with a wide variety of primary nitrogen nucleophiles, enabling the preparation of diverse formamidine urea derivatives from a single precursor [1]. The N'-hexyl substituent provides enhanced organic solubility compared to dimethyl or trimethyl analogs, potentially facilitating reactions in aprotic organic solvents such as THF or acetonitrile. Laboratories engaged in combinatorial library synthesis or medicinal chemistry campaigns targeting urea-based bioactive scaffolds may prioritize this specific substitution pattern for its unique combination of a hydrophobic hexyl domain and a reactive formamidine carbon center. The compound's predicted LogP of 3.24 suggests compatibility with organic-phase reactions and chromatographic purification on reverse-phase silica.

Physicochemical Probe for Studying Urea Transporter Structure-Activity Relationships

The broader class of substituted ureas and formamidine ureas has been investigated in the context of urea transporter (UT-A and UT-B) inhibition, with UT-A-selective small-molecule inhibitors showing diuretic efficacy in rodent models [1]. CAS 652154-49-9, with its N'-hexyl and N1-methyl-N1-(tert-butyliminomethyl) substitution pattern, represents a distinct chemotype within this pharmacological space. The hexyl chain (6-carbon linear alkyl) provides a hydrophobic anchor that may engage lipophilic pockets in transporter binding sites, while the formamidine moiety offers a hydrogen-bond-capable pharmacophore (PSA 48.19 Ų) . Although no published UT-A or UT-B inhibition data exist specifically for this compound, its structural features align with pharmacophoric elements identified in patented urea transporter inhibitor series, where alkyl chain length and branching on the urea nitrogen significantly impact isoform selectivity and potency [1]. Researchers investigating urea transporter pharmacology may procure this compound as a tool for systematic SAR exploration of the N'-alkyl domain.

Reference Standard for Analytical Method Development Targeting Formamidine Ureas

CAS 652154-49-9 possesses well-defined molecular identifiers—molecular formula C13H27N3O, exact mass 241.21500 Da, and a unique InChI string (InChI=1S/C13H27N3O/c1-6-7-8-9-10-14-12(17)16(5)11-15-13(2,3)4/h11H,6-10H2,1-5H3,(H,14,17)) [1]—making it suitable as a reference standard for LC-MS or GC-MS method development targeting formamidine urea derivatives. The predicted boiling point (~779 °C) and density (~1.154 g/cm³) provide estimated parameters for GC method optimization . The compound's distinct retention time on reverse-phase chromatography (predicted from LogP 3.24) combined with its characteristic mass spectral fragmentation pattern (tert-butyl loss, hexyl chain fragmentation) enables its use as a system suitability standard. For laboratories developing purity assays or stability-indicating methods for formamidine urea compound libraries, this compound offers a characterized retention time and mass marker that differs from the dimethyl and trimethyl analogs by virtue of its hexyl chain.

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